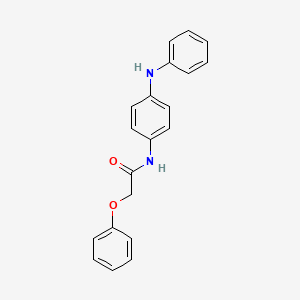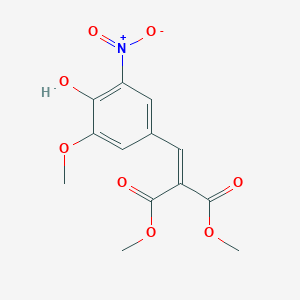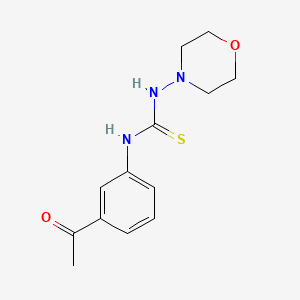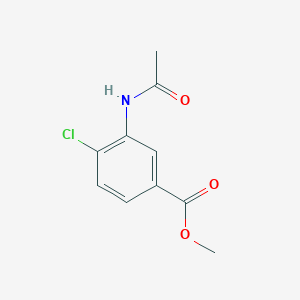![molecular formula C14H13NO4S B5861099 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene](/img/structure/B5861099.png)
1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene, also known as MSNB, is a chemical compound that belongs to the family of nitroarenes. It has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body. 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This property of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has potential applications in the treatment of Alzheimer's disease, as the inhibition of acetylcholinesterase can increase the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has been shown to have various biochemical and physiological effects. The compound has been shown to be toxic to various cell lines, including cancer cells. 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This property of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has potential applications in the development of anticancer drugs.
実験室実験の利点と制限
One of the main advantages of using 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene in lab experiments is its unique properties. The compound has been shown to have fluorescent properties, which make it useful as a probe in bioimaging. 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has also been shown to have potential applications in the development of organic semiconductors.
However, 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene also has limitations for lab experiments. The compound is toxic and can pose a risk to researchers handling it. 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene is also expensive to synthesize, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the use of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene in scientific research. One potential direction is the development of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene-based organic semiconductors for use in optoelectronics and photovoltaics. Another potential direction is the use of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene as a fluorescent probe for the diagnosis and treatment of neurodegenerative diseases.
In addition, 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has potential applications in the development of anticancer drugs. Further research is needed to understand the mechanism of action of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene and to develop more efficient synthesis methods.
Conclusion:
In conclusion, 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. The compound has been used in the development of organic semiconductors, as a fluorescent probe in bioimaging, and in the development of anticancer drugs. While 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has advantages for lab experiments, it also has limitations and potential risks. Further research is needed to fully understand the mechanism of action of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene and to develop more efficient synthesis methods.
合成法
The synthesis of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene can be achieved through a two-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with sodium nitrite in the presence of hydrochloric acid. The resulting compound is then reacted with 3-nitroaniline in the presence of sodium hydroxide to yield 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene. This method has been widely used in the synthesis of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene due to its simplicity and high yield.
科学的研究の応用
1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has been used in various scientific research applications due to its unique properties. One of the most significant applications of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene is in the field of organic electronics. 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has been used as a building block for the synthesis of organic semiconductors, which have potential applications in optoelectronics and photovoltaics.
1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has also been used as a fluorescent probe in bioimaging. The compound has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's disease. This property of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has potential applications in the diagnosis and treatment of such diseases.
特性
IUPAC Name |
1-[(4-methylphenyl)sulfonylmethyl]-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-11-5-7-14(8-6-11)20(18,19)10-12-3-2-4-13(9-12)15(16)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLQNOKKOIGWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5861033.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)
![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5861046.png)


![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)
![N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)

![5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)
![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5861101.png)
